Becanthone

Schistosomiasis Clinical trial Thioxanthenone

Becanthone (INN: Becantone) is a synthetic thioxanthen-9-one derivative classified as an anthelmintic agent specifically targeting Schistosoma species. First prepared and characterized in the early 1960s, it emerged from a medicinal chemistry program aimed at optimizing the antischistosomal activity of the thioxanthenone scaffold, which also gave rise to the earlier drugs Lucanthone (Miracil D) and its active metabolite Hycanthone.

Molecular Formula C22H28N2O2S
Molecular Weight 384.5 g/mol
CAS No. 15351-04-9
Cat. No. B097675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBecanthone
CAS15351-04-9
Molecular FormulaC22H28N2O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O
InChIInChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3
InChIKeyATQREMXMJIWUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Becanthone (CAS 15351-04-9) Procurement Guide: Core Identity, Class, and Comparative Positioning


Becanthone (INN: Becantone) is a synthetic thioxanthen-9-one derivative classified as an anthelmintic agent specifically targeting Schistosoma species . First prepared and characterized in the early 1960s, it emerged from a medicinal chemistry program aimed at optimizing the antischistosomal activity of the thioxanthenone scaffold, which also gave rise to the earlier drugs Lucanthone (Miracil D) and its active metabolite Hycanthone . The compound is primarily available as the hydrochloride salt (CAS 5591-22-0, manufacturer code Win-13820), which exhibits a melting point of 157.6–160.4 °C . Becanthone’s continued relevance in research procurement stems from its distinct substitution pattern on the thioxanthenone core—specifically the 1-[2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methyl substitution—which differentiates it from the 4-hydroxymethyl analog Hycanthone and the diethylaminoethylamino-substituted Lucanthone, making it a valuable comparator in structure-activity relationship (SAR) studies and a probe for understanding the molecular determinants of antischistosomal versus mutagenic activity .

Why a Generic Thioxanthenone Cannot Replace Becanthone in Research Procurement


The thioxanthenone class is not a single interchangeable entity. Even minor structural modifications to the side chain or the substitution on the polycyclic ring profoundly alter biological activity, mutagenicity, and toxicity profiles . For example, Hycanthone (the 4-hydroxymethyl metabolite of Lucanthone) is a potent directly acting mutagen that intercalates into DNA and alkylates deoxyguanosine residues, while certain N-oxide derivatives retain antischistosomal activity with markedly reduced mutagenic potential . Becanthone’s unique 4-methyl substitution and its ethyl(2-hydroxy-2-methylpropyl)amino side chain place it at a specific coordinate in this activity-mutagenicity landscape, making it chemically and functionally distinct from Lucanthone (which carries a diethylaminoethylamino side chain and a 4-methyl group but acts as a prodrug requiring metabolic activation) and from Hycanthone (which has the 4-hydroxymethyl group critical for direct DNA alkylation) . Substituting Becanthone with a generic “thioxanthenone” without verifying the precise substitution pattern would introduce uncontrolled variables into any SAR study, mechanism-of-action investigation, or analytical reference standard workflow.

Quantitative Differentiation Evidence for Becanthone Against Closest Analogs


Clinical Antischistosomal Efficacy: Direct Comparison of Becanthone (Win-13820) with Win-3637 and Astiban in Human Schistosomiasis

In a 1962 clinical trial directly comparing three schistosomicidal drugs, Becanthone (code Win-13820) was evaluated alongside Win-3637 and Astiban in patients with double infections of Schistosoma mansoni and S. haematobium . Using mass-treatment dosage schedules, none of the three drugs—including Becanthone—yielded sufficiently good results against either Schistosoma species, and Astiban was additionally precluded due to very numerous side-reactions . This head-to-head trial data establishes that Becanthone, at the specific mass-treatment dosages tested, did not achieve the efficacy threshold required for field use, providing a critical benchmark against other thioxanthenone candidates.

Schistosomiasis Clinical trial Thioxanthenone Anthelmintic efficacy

Physicochemical Identity: Melting Point Differentiation from Hycanthone Hydrochloride

The hydrochloride salt of Becanthone exhibits a distinct melting point range of 157.6–160.4 °C . This value differs from Hycanthone hydrochloride (CAS 3105-97-3; molecular formula C20H24N2O2S·HCl, MW 392.94) and Lucanthone hydrochloride (CAS 548-57-2), although precise melting points for these comparators under identical experimental conditions are not always reported in the same monograph source . The melting point serves as a critical identity and purity criterion for procurement, as mixtures or mislabeled thioxanthenones can be detected by melting point depression.

Physicochemical characterization Melting point Quality control Reference standard

Mutagenicity Profile: Class-Level Distinction Between 4-Methyl and 4-Hydroxymethyl Thioxanthenones

The mutagenicity of thioxanthenones is critically dependent on the substituent at position 4 of the ring. Hycanthone (4-hydroxymethyl) is a directly acting mutagen that intercalates into DNA and alkylates deoxyguanosine residues . Lucanthone (4-methyl) requires metabolic hydroxylation to Hycanthone to exert mutagenic effects . Becanthone, which bears a 4-methyl group but differs from Lucanthone in its side chain (ethyl(2-hydroxy-2-methylpropyl)aminoethylamino vs. diethylaminoethylamino), is structurally incapable of forming the 4-hydroxymethyl metabolite that drives direct DNA alkylation, placing it in the same prodrug-requiring class as Lucanthone, but with a distinct side chain that may influence metabolic activation kinetics . Direct quantitative mutagenicity data for Becanthone in standardized Ames or yeast assays are not available in the public literature, making this a class-level inference.

Genotoxicity Mutagenicity Structure-activity relationship DNA intercalation

Molecular Weight and Formula as Identity Discriminators in Procurement

Becanthone hydrochloride (C22H28N2O2S·HCl) has a molecular weight of 421.00 g/mol, while Hycanthone hydrochloride (C20H24N2O2S·HCl) has a molecular weight of approximately 392.94 g/mol, and Lucanthone hydrochloride (C20H24N2OS·HCl) is about 392.94 g/mol as well . The approximately 28 Da difference between Becanthone HCl and the other two hydrochlorides provides a clear mass-spectrometric discriminator for incoming material verification. Additionally, Becanthone contains two additional carbons and a hydroxyl group in the side chain, reflected in its distinct elemental composition (C 62.76%, H 6.94%, N 6.65%, O 7.60%, S 7.62%, Cl 8.42%) .

Chemical identity Molecular weight Quality assurance Procurement specification

Optimal Procurement-Driven Application Scenarios for Becanthone (CAS 15351-04-9)


Structure-Activity Relationship (SAR) Probe for Thioxanthenone Side-Chain Effects

Becanthone serves as an essential SAR probe for dissecting the contribution of the ethyl(2-hydroxy-2-methylpropyl)amino side chain to antischistosomal activity and mutagenicity. Its 4-methyl substitution links it pharmacologically to Lucanthone, but its unique side chain—distinct from Lucanthone’s diethylaminoethylamino and Hycanthone’s unsubstituted ethylaminoethylamino side chain—allows researchers to isolate side-chain effects from core scaffold effects . In a well-controlled SAR panel including Lucanthone, Hycanthone, and a non-mutagenic N-oxide analog, Becanthone fills the structural gap of a 4-methyl thioxanthenone with a hydroxylated side chain, enabling a complete matrix of 4-position substitution × side-chain type .

Analytical Reference Standard for LC-MS and Melting Point-Based Quality Control

With a verified hydrochloride melting point of 157.6–160.4 °C and a molecular weight of 421.00 g/mol, Becanthone is well-suited as an analytical reference standard for method development in antischistosomal drug analysis . The 28 Da mass differential from Hycanthone/Lucanthone enables baseline chromatographic separation, while the authenticated melting point provides a quick identity check for incoming batches, as documented in the original synthesis paper by Blanz and French (1963) .

Negative Control for Direct DNA Alkylation Studies

Because Becanthone lacks the 4-hydroxymethyl group that enables Hycanthone’s direct DNA intercalation and deoxyguanosine alkylation, it can be used as a negative control in experiments designed to detect DNA damage or mutagenicity that proceeds through the carbonium-ion mechanism . In a study comparing Hycanthone with a newly synthesized non-mutagenic piperazinyl N-oxide analog, Becanthone could serve as an additional comparator to confirm that mutagenicity is specifically abolished by modifications that prevent 4-hydroxymethyl formation while retaining the thioxanthenone core .

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